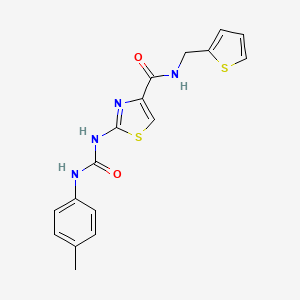
N-(thiophen-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide (TTA-A2) is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. TTA-A2 has been shown to have promising properties that make it a valuable tool in various fields of research, including biochemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
The compound N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a closely related chemical entity, was synthesized through a reaction involving thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine. This compound's characterization utilized X-ray diffraction, spectroscopic techniques, and elemental analyses. Theoretical calculations at the DFT/B3LYP/6-311++G(d,p) level corroborated the experimental geometrical parameters, and natural bond orbital (NBO) analysis provided insights into inter- and intramolecular bonding and charge transfer interactions. Its antimicrobial efficacy was demonstrated through the microdilution method against eight microorganisms, and molecular docking studies explored its potential binding to a lung cancer protein, indicating its relevance in both antimicrobial and anticancer research (Cakmak et al., 2022).
Antimicrobial and Antifungal Activity
Several studies have highlighted the antimicrobial and antifungal activities of thiazole derivatives. For instance, a variety of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their isoxazole counterparts were synthesized, with certain compounds showing significant antibacterial activity against B. subtilis and antifungal activity against A. niger. This suggests the potential of such compounds in developing new antimicrobial and antifungal agents (Sowmya et al., 2018).
Anticancer Potential
The synthesis of novel thiophene and thiazole derivatives has been pursued for their potential anticancer activity. Specifically, 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized and showed promising cytotoxicity against four cell lines. This was particularly true for derivatives containing a thiazolidinone ring or thiosemicarbazide moiety, indicating the therapeutic potential of such compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Corrosion Inhibition
Thiazole-based pyridine derivatives have also been investigated for their corrosion inhibition capabilities, particularly on mild steel in acidic environments. Such compounds demonstrated both anodic and cathodic inhibition properties, with their efficiency linked to molecular parameters like electron density and ionisation potential. This research provides insights into the application of thiazole derivatives in materials science, particularly in protecting metals from corrosion (Chaitra et al., 2016).
Propiedades
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-11-4-6-12(7-5-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-3-2-8-24-13/h2-8,10H,9H2,1H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRKVYIBUYZYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
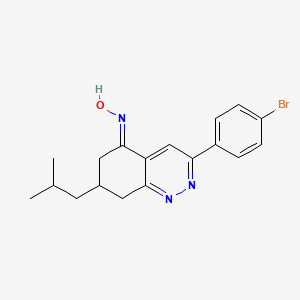

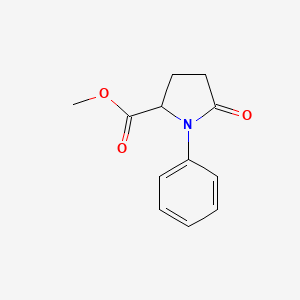
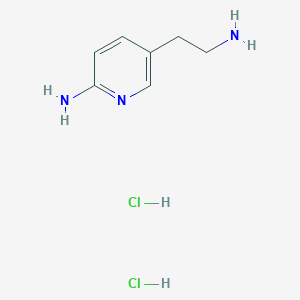
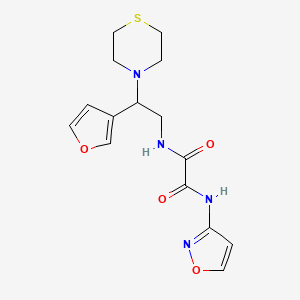
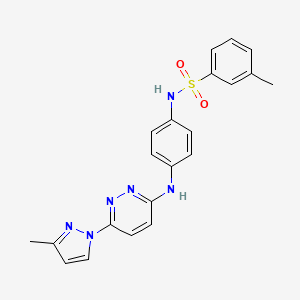
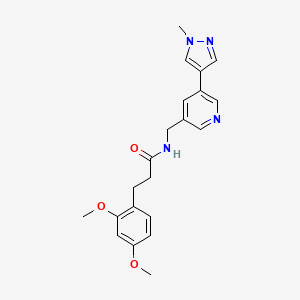
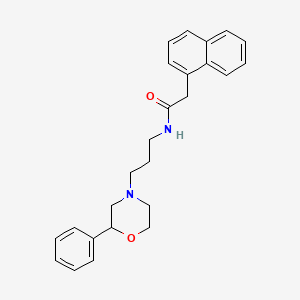
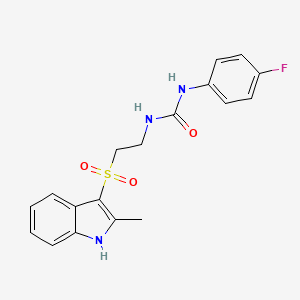
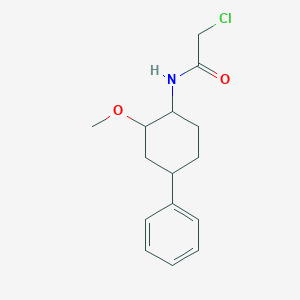
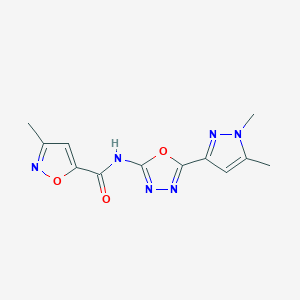
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2468976.png)
![N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide](/img/structure/B2468977.png)